molecular formula C17H21N3O5 B2586776 N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide CAS No. 1448079-36-4

N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide

Cat. No. B2586776
CAS RN: 1448079-36-4
M. Wt: 347.371
InChI Key: QKIMFCJBQUTLEW-UHFFFAOYSA-N
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Description

The compound is likely an organic molecule, given its structure. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such compounds typically involves reactions like nucleophilic substitution, condensation, or coupling reactions. For instance, the Suzuki-Miyaura coupling is a popular method for forming carbon-carbon bonds .


Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups. In this case, the pyrimidine ring and the amide group would play significant roles. The compound might undergo reactions like electrophilic substitution on the pyrimidine ring or hydrolysis of the amide group .

Scientific Research Applications

Pharmacokinetics and Drug Development

Recent advancements in the development of prodrugs like capecitabine highlight the importance of understanding the metabolic pathways of drugs for improving their therapeutic effectiveness. Studies have focused on the biomodulation of 5-fluorouracil (5-FU) to enhance cytotoxicity in treating advanced diseases, showcasing the significance of pharmacokinetic studies in drug development (Malet-Martino & Martino, 2002).

Antioxidant Activity Analysis

The exploration of antioxidant activities and their mechanisms is crucial in various fields, including food engineering and pharmacy. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are essential for determining the antioxidant capacity of complex samples, providing a foundation for further research into natural and synthetic antioxidants (Munteanu & Apetrei, 2021).

Anticancer Research

The development of novel anticancer agents is a significant area of scientific research. Studies have demonstrated the potential of compounds like tranilast in managing certain tumor types, encouraging the initiation of controlled clinical trials to explore further therapeutic benefits (Rogosnitzky, Danks, & Kardash, 2012).

Anti-inflammatory Applications

Research into the anti-inflammatory effects of compounds, particularly serotonergic hallucinogens, has opened new therapeutic areas. Activation of 5-HT2A receptors produces potent anti-inflammatory effects, suggesting psychedelics could represent a novel treatment strategy for inflammatory disorders (Flanagan & Nichols, 2018).

Molecular Basis of Antioxidants

Understanding the molecular mechanisms of polyphenolic antioxidants through quantum chemical methods offers insights into their health benefits. This research contributes to elucidating the protective roles of antioxidants, influencing food science and pharmacology (Leopoldini, Russo, & Toscano, 2011).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Standard safety tests would need to be conducted to determine this. Some similar compounds, like boronic acids and their derivatives, are known to be marginally stable in water .

properties

IUPAC Name

N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-5-24-16-12(10-18-17(20-16)25-6-2)19-15(21)11-8-7-9-13(22-3)14(11)23-4/h7-10H,5-6H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIMFCJBQUTLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1NC(=O)C2=C(C(=CC=C2)OC)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide

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